molecular formula C15H16F3N3 B2429912 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine CAS No. 1030385-98-8

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine

Cat. No.: B2429912
CAS No.: 1030385-98-8
M. Wt: 295.309
InChI Key: WTNXOBKJOIECIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and a piperidine moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing organoboron reagents and palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and improving metabolic stability . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and piperidine moiety, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c16-15(17,18)12-3-1-2-11(8-12)14-9-13(20-21-14)10-4-6-19-7-5-10/h1-3,8-10,19H,4-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNXOBKJOIECIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.